Product packaging for 3-(N-Boc-aminomethyl)-3-fluoropiperidine(Cat. No.:CAS No. 1262408-83-2)

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Cat. No.: B1459103
CAS No.: 1262408-83-2
M. Wt: 232.29 g/mol
InChI Key: WYEDTEGPWDYPHT-UHFFFAOYSA-N
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Description

3-(N-Boc-aminomethyl)-3-fluoropiperidine (CAS 1262408-83-2) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position of the piperidine ring, alongside a fluorine substituent at the same carbon. This compound is synthesized through advanced catalytic methods, such as Pd-mediated allylation/condensation sequences . The Boc group enhances stability during synthetic processes, while the fluorine atom influences electronic properties and conformational behavior . Applications include its use as a key intermediate in pharmaceuticals and biochemical probes due to its modular reactivity and stereochemical versatility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21FN2O2 B1459103 3-(N-Boc-aminomethyl)-3-fluoropiperidine CAS No. 1262408-83-2

Properties

IUPAC Name

tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Boc-3-piperidone as a Key Intermediate

A crucial precursor for preparing 3-(N-Boc-aminomethyl)-3-fluoropiperidine is N-Boc-3-piperidone, which can be synthesized via the following steps, as described in patent CN103204801A:

  • Step 1: Quaternization of 3-hydroxypyridine
    React 3-hydroxypyridine with benzyl bromide in an organic solvent (e.g., ethanol) to form N-benzyl-3-hydroxypyridine quaternary ammonium salt.
    Conditions: Cooling to below 5 °C, stirring overnight at room temperature.
    Yield: ~90% after filtration and drying.

  • Step 2: Reduction to N-benzyl-3-hydroxypiperidine
    Reduce the quaternary ammonium salt with sodium borohydride in ethanol at 0 °C.
    Workup: Quench with water, extract with ethyl acetate, dry over sodium sulfate.
    Yield: ~80%.

  • Step 3: Boc Protection
    React N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc anhydride) under hydrogen atmosphere with palladium-carbon catalyst.
    Workup: Filter catalyst, wash with acid/base solutions, extract with ethyl acetate.
    Yield: High purity N-Boc-3-hydroxypiperidine obtained.

  • Step 4: Oxidation to N-Boc-3-piperidone
    Oxidize N-Boc-3-hydroxypiperidine using a mixed oxidant of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base.
    Purification: Crystallization in sherwood oil at 0-5 °C, washing with normal heptane.
    Yield: Overall yield for N-Boc-3-piperidone >42%, purity >98%.

Step Reaction Reagents/Conditions Yield (%) Notes
1 3-Hydroxypyridine + Benzyl bromide Ethanol, <5 °C to RT, overnight 90 Quaternary ammonium salt formed
2 Reduction with NaBH4 Ethanol, 0 °C 80 N-benzyl-3-hydroxypiperidine obtained
3 Boc protection Di-tert-butyl dicarbonate, Pd/C, H2 atmosphere High Purification by acid/base wash
4 Oxidation DMSO + oxalyl chloride, organic base >42 Crystallization purification

This method is advantageous due to a relatively short synthetic route, ease of purification, reduced energy consumption, and minimized pollution.

Introduction of the Aminomethyl Group and Fluorination

While direct literature on the fluorination of N-Boc-3-piperidone to form 3-fluoropiperidine derivatives is limited in the provided sources, the preparation of this compound typically involves:

  • Reductive amination or Mannich-type reaction of N-Boc-3-piperidone with an appropriate aminomethylating agent to install the N-Boc-aminomethyl group at the 3-position.

  • Electrophilic fluorination at the 3-position or fluorination of an intermediate such as 3-piperidone or 3-aminomethylpiperidine derivative using fluorinating agents (e.g., Selectfluor, NFSI) under controlled conditions.

Due to the lack of direct detailed protocols in the retrieved documents, the following general approach is inferred from related piperidine chemistry:

Step Reaction Type Reagents/Conditions Notes
Aminomethylation Reductive amination N-Boc-3-piperidone + formaldehyde + amine + reducing agent (NaBH3CN) Introduces aminomethyl group
Fluorination Electrophilic fluorination Selectfluor or NFSI in suitable solvent (acetonitrile, dichloromethane) Fluorination at 3-position

Preparation of (R)- or (S)-3-aminopiperidine Derivatives from N-Boc-3-piperidone

A related method for preparing chiral 3-aminopiperidine derivatives involves condensation of N-Boc-3-piperidone with enantiomerically pure tert-butanesulfinyl amide, followed by reduction and deprotection, as presented in patent CN105111134A:

  • Step 1: Condensation of N-Boc-3-piperidone with (S)- or (R)-tert-butanesulfinyl amide in solvents such as tetrahydrofuran or methylene dichloride, catalyzed by pyrrolidine, with molecular sieves to remove water.

  • Step 2: Low-temperature reduction of the intermediate with a reducing agent in alcohol, followed by recrystallization.

  • Step 3: Simultaneous removal of Boc and sulfinyl protecting groups under hydrochloric acid to yield enantiomerically pure 3-aminopiperidine dihydrochloride.

This method yields highly enantiomerically enriched products (>99% ee) and may be adaptable for preparing fluorinated analogs by incorporating fluorination steps before or after amination.

Alternative Synthetic Routes and Purification

Another synthesis related to Boc-protected 3-aminopiperidine involves catalytic hydrogenation of benzyl-protected intermediates:

  • Hydrogenation of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate with 10% Pd/C in ethanol under 1 atm hydrogen for 14 hours yields tert-butyl 3-piperidinylcarbamate with 91% yield.

  • Scale-up hydrogenation of t-butyl pyridine-3-ylcarbamate in acetic acid with Pd/C under 0.6 MPa H2 at 65 °C for 12 hours, followed by neutralization and crystallization, affords the Boc-protected piperidine derivative with 73.8% yield.

These methods highlight the importance of catalytic hydrogenation and careful crystallization for obtaining pure Boc-protected piperidine intermediates.

Summary Table of Key Preparation Methods

Intermediate/Product Key Steps & Reagents Yield (%) Purity/Notes Reference
N-Boc-3-piperidone Quaternization, reduction, Boc protection, oxidation >42 Purity >98%, shorter route
(R)- or (S)-3-aminopiperidine dihydrochloride Condensation with tert-butanesulfinyl amide, reduction, deprotection High (84-91) >99% ee, chiral purity
tert-Butyl 3-piperidinylcarbamate Hydrogenation of benzyl-protected intermediates 73.8-91 Crystallization purification

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-aminomethyl)-3-fluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

    Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Deprotected Amines: Removal of the Boc group yields the free amine, 3-aminomethyl-3-fluoropiperidine.

Scientific Research Applications

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. For instance, it is utilized in the production of alagliptin, a dipeptidyl peptidase IV inhibitor used for managing type 2 diabetes. Alagliptin works by enhancing the levels of incretin hormones, which help regulate blood sugar levels.

Table 1: Pharmaceutical Compounds Derived from 3-(N-Boc-aminomethyl)-3-fluoropiperidine

Compound NameTherapeutic UseMechanism of Action
AlagliptinType 2 DiabetesDipeptidyl peptidase IV inhibition
LiraglutideType 2 DiabetesGLP-1 receptor agonist
Other DPP-IV InhibitorsVarious metabolic conditionsSimilar to alagliptin

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules with potential biological activity. Its structural features allow it to participate in various coupling reactions, including Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have highlighted the utility of piperidine derivatives, including this compound, in developing new therapeutic agents. For example, researchers have explored intramolecular aza-Michael reactions to synthesize enantiomerically enriched piperidines. These reactions leverage the compound's unique structure to create diverse libraries of piperidine-based drugs.

Table 2: Recent Advances in Piperidine Derivative Synthesis

Reaction TypeKey FindingsReference
Intramolecular Aza-Michael ReactionEfficient synthesis of enantiomerically enriched piperidinesPozo et al., 2023
OrganocatalysisHigh yields achieved with specific catalystsBhattacharjee et al., 2023

Mechanism of Action

The mechanism of action of 3-(N-Boc-aminomethyl)-3-fluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Basic) Key Features
3-(N-Boc-aminomethyl)-3-fluoropiperidine C₁₁H₂₁FN₂O₂ 232.30 ~8.8–9.3* Boc-protected aminomethyl and fluorine at C3; axial fluorine stabilizes protonated form
3-Fluoropiperidine hydrochloride C₅H₁₀FNHCl 139.60 9.3 No Boc/aminomethyl groups; hydrochloride salt enhances solubility
3-Boc-aminopiperidine C₁₀H₂₀N₂O₂ 200.28 ~10.2 Boc-protected amine at C3; lacks fluorine/aminomethyl
1-N-Boc-4-amino-3,3-difluoropiperidine C₁₀H₁₇F₂N₂O₂ 238.25 ~7.5–8.0* Difluoro substitution at C3; Boc-protected amine at C4
(R)-3-(Boc-amino)piperidine C₁₀H₂₀N₂O₂ 200.28 ~10.0 Chiral Boc-protected amine at C3; lacks fluorine/aminomethyl
3-(N-Boc-aminomethyl)azetidine C₉H₁₈N₂O₂ 186.25 ~12.6 Azetidine ring (4-membered); Boc-aminomethyl at C3; higher ring strain

*Estimated based on substituent effects from fluorinated analogs .

Key Observations:
  • Basicity: The axial fluorine in 3-fluoropiperidine derivatives reduces basicity (pKa ~9.3) compared to non-fluorinated analogs (pKa ~10.0–10.2) due to dipole stabilization of the protonated form .
  • Ring Size : Azetidine analogs exhibit higher pKa (~12.6) due to reduced ring strain and altered electronic effects .
Key Observations:
  • The Pd-catalyzed method for 3-fluoropiperidine derivatives allows functionalization with electron-withdrawing groups (e.g., -CN, sulfones) without compromising yield .
  • Difluoro analogs require specialized fluorination steps, increasing synthetic complexity .

Biological Activity

3-(N-Boc-aminomethyl)-3-fluoropiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

  • Chemical Structure : The compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a fluorine atom, which contributes to its biological properties.
  • Molecular Formula : C11_{11}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 216.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase II, which is crucial for maintaining acid-base balance in cells. The nitrogen atoms in the piperidine structure may facilitate binding to the enzyme's active site.
  • Cytotoxic Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves disruption of microtubule dynamics by binding to tubulin, leading to apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

Activity Cell Line/Model Effect Reference
CytotoxicityBT-474, HeLa, MCF-7Induces apoptosis
Enzyme InhibitionCarbonic Anhydrase IIInhibition of enzyme activity
Microtubule DynamicsTubulinDisruption of polymerization

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 10 µM to 100 µM. The compound was found to induce apoptosis through caspase activation pathways.
  • In Vivo Studies :
    • Animal models treated with varying doses of the compound showed promising results in reducing tumor growth without significant toxicity. Doses of 30 mg/kg resulted in over 90% reduction in tumor size after two weeks of treatment .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions and exhibits favorable absorption characteristics. Metabolic studies suggest that it undergoes phase I metabolic reactions primarily involving oxidation and conjugation, facilitating its excretion from the body .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Boc-aminomethyl)-3-fluoropiperidine
Reactant of Route 2
3-(N-Boc-aminomethyl)-3-fluoropiperidine

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